molecular formula C19H24N4O2 B11195901 3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide

3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide

Cat. No.: B11195901
M. Wt: 340.4 g/mol
InChI Key: KZZRNMGVWXCSEI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperidinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with pyrimidine derivatives under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

Compared to similar compounds, 3-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)propanamide

InChI

InChI=1S/C19H24N4O2/c1-25-17-8-5-15(6-9-17)7-10-18(24)22-16-13-20-19(21-14-16)23-11-3-2-4-12-23/h5-6,8-9,13-14H,2-4,7,10-12H2,1H3,(H,22,24)

InChI Key

KZZRNMGVWXCSEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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